![molecular formula C11H13BrN2OS B3823505 N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B3823505.png)
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide
Overview
Description
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide, also known as MTZ, is a chemical compound that has been widely studied for its potential use in scientific research. MTZ is a thiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in a range of research applications.
Mechanism of Action
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of mechanisms of action, including inhibition of cell growth and induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has also been shown to affect cellular metabolism and signaling pathways, including the AMP-activated protein kinase (AMPK) pathway.
Biochemical and Physiological Effects
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has been shown to have a variety of biochemical and physiological effects, including inhibition of cell growth and induction of apoptosis in cancer cells. N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has also been shown to affect cellular metabolism and signaling pathways, including the AMPK pathway. Additionally, N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has been shown to have antioxidant properties and to protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide in lab experiments is its relatively low toxicity, making it a safer choice than some other chemical compounds. Additionally, N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has been shown to have a range of biochemical and physiological effects, making it a versatile tool for scientific research. However, one limitation of using N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.
Future Directions
There are many potential future directions for research involving N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide. One area of interest is the development of N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide-based drugs for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanisms of action of N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide and its effects on cellular metabolism and signaling pathways. Finally, there is potential for the development of new synthesis methods for N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide that could make it more widely available for use in scientific research.
Scientific Research Applications
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has been used in a range of scientific research applications, including studies of its potential as an anti-cancer agent, as well as its effects on cellular metabolism and signaling pathways. N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine hydrobromide has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine;hydrobromide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS.BrH/c1-8-7-15-11(12-8)13-9-5-3-4-6-10(9)14-2;/h3-7H,1-2H3,(H,12,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUZXPLBZZFTDHQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC2=CC=CC=C2OC.Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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